

Structure-Activity Relationship of 4-Methyl-6-Phenylpyridazines: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-methyl-6-phenylpyridazine

Cat. No.: B1595225

[Get Quote](#)

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-methyl-6-phenylpyridazine derivatives, focusing on their synthesis and biological evaluation as agents active on the central nervous system. The information is compiled for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and further research in this area.

Core Structure and Derivatives

The core scaffold under consideration is 4-methyl-6-phenylpyridazine. The derivatives discussed primarily involve substitutions at the 3-position of the pyridazine ring and on the phenyl ring. These modifications have been explored to modulate the pharmacological activity of these compounds.

Quantitative Data Summary

The following table summarizes the key derivatives of 4-methyl-6-phenylpyridazine and their reported physical characteristics, which are often correlated with their purity and identity. While extensive quantitative biological data is not available in the public domain, the provided data from patent literature serves as a foundation for understanding the chemical space of these compounds.^[1]

Compound ID	R (at Phenyl C4)	R1 (at Pyridazine C3)	Melting Point (°C)
SR 95087	OH	NH-CH ₃	260 (decomposition) (hydrobromide salt)
-	H	NH-NH ₂	162
-	H	NH ₂	130-132
SR 95084	H	NH-(CH ₂) ₂ -N(C ₂ H ₅) (CH ₂ CH ₂ OH)	Decomposes from 140 (dihydrochloride salt)
-	H	NH-(CH ₂) ₂ - NH(CH ₂ CH ₂ OH)	91

Experimental Protocols

Detailed methodologies for the synthesis and pharmacological evaluation of 4-methyl-6-phenylpyridazine derivatives are crucial for reproducibility and further development. The following protocols are based on descriptions found in the patent literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

General Synthesis of 3-Substituted-4-methyl-6-phenylpyridazines

The synthesis of the target derivatives typically starts from **3-chloro-4-methyl-6-phenylpyridazine**.

1. Synthesis of 3-Hydrazino-4-methyl-6-phenylpyridazine:

- A mixture of **3-chloro-4-methyl-6-phenylpyridazine** (5 g) and hydrazine hydrate (12 ml) is refluxed for 1.5 hours.
- The reaction mixture is allowed to cool, and the resulting solid is separated, wrung out, and washed with a small amount of water.
- The crude product is recrystallized from an isopropanol-isopropyl ether mixture to yield the final product.

2. Synthesis of 3-Amino-4-methyl-6-phenylpyridazine:

- The previously synthesized 3-hydrazino derivative (6.5 g) is dissolved in a minimum amount of methanol.
- Raney nickel (2.5 g) is added to the solution.
- The mixture is hydrogenated under a pressure of 5 atmospheres for 48 hours.
- The catalyst is filtered off, and the solvent is evaporated to dryness.
- The residue is recrystallized from an isopropanol-isopropyl ether mixture.

3. Synthesis of 3-{2-[N-(2-hydroxyethyl)amino]ethylamino}-4-methyl-6-phenylpyridazine:

- A mixture of **3-chloro-4-methyl-6-phenylpyridazine** (7.7 g), N-(2-hydroxyethyl)ethylenediamine (15 g), and powdered copper (2 g) in n-butanol (50 ml) is refluxed for 48 hours.^{[1][2][3]}
- The reaction mixture is poured into water (100 ml) and extracted with ether.^{[1][2][3]}
- The ethereal phase is then extracted with a sulfuric acid solution.
- The aqueous phase is made alkaline by the addition of sodium hydroxide pellets.
- The resulting crystals are drained and recrystallized from an isopropyl ether-isopropanol mixture.

Pharmacological Evaluation

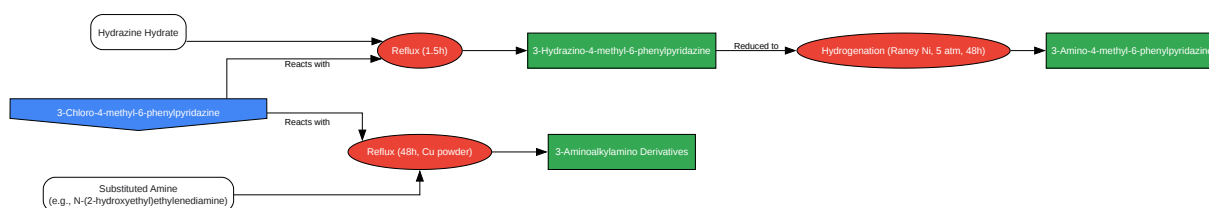
The central nervous system activity of the synthesized compounds was evaluated in mice.

- Animal Model: Male mice are used for the pharmacological assays.
- Administration: The compounds under investigation are administered intraperitoneally at increasing doses to batches of 10 mice.^[1]
- Observation: The animals are observed for behavioral changes and other signs of central nervous system activity.

- Toxicity: Toxicity is also assessed as part of these initial pharmacological screens.[1]

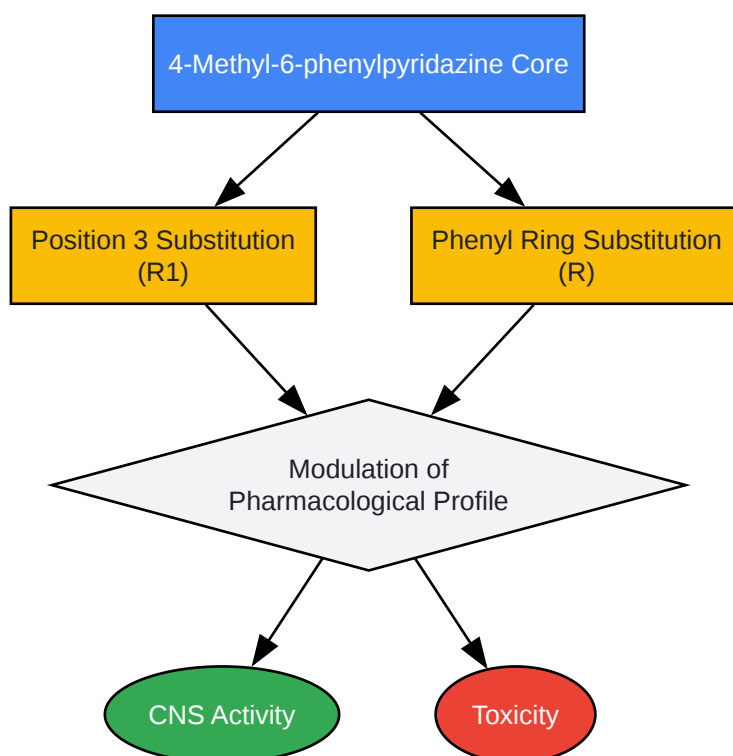
Visualizations

The following diagrams illustrate the general synthetic workflow and the conceptual structure-activity relationship for the 4-methyl-6-phenylpyridazine series based on the available information.



[Click to download full resolution via product page](#)

Caption: General synthetic routes for 3-substituted 4-methyl-6-phenylpyridazines.



[Click to download full resolution via product page](#)

Caption: Conceptual SAR logic for 4-methyl-6-phenylpyridazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0072299B1 - 4-methyl-6-phenyl-pyridazine derivatives active on the central nervous system - Google Patents [patents.google.com]
- 2. US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system - Google Patents [patents.google.com]
- 3. EP0072299A2 - 4-Methyl-6-phenyl-pyridazine derivatives active on the central nervous system - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Structure-Activity Relationship of 4-Methyl-6-Phenylpyridazines: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1595225#structure-activity-relationship-sar-of-4-methyl-6-phenylpyridazines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com